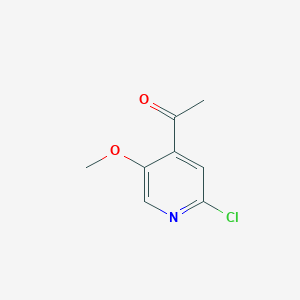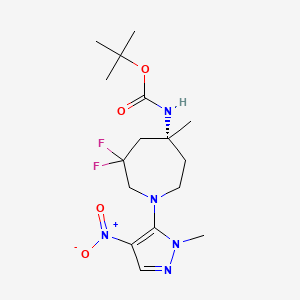
(R)-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate typically involves multiple steps, including the formation of the azepane ring, introduction of the difluoro and nitro groups, and the final carbamate formation. Common reagents used in these reactions may include tert-butyl chloroformate, difluoromethylating agents, and nitroalkanes. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and pyrazole groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features, including the carbamate and pyrazole groups, are often associated with bioactivity.
Medicine
In medicine, carbamate derivatives are known for their pharmacological properties, including use as drugs for treating various conditions. This compound may be investigated for its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate would depend on its specific biological target. Generally, carbamates exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets may include enzymes like acetylcholinesterase, receptors such as G-protein coupled receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate: can be compared with other carbamate derivatives, such as:
Uniqueness
The uniqueness of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both difluoro and nitro groups, along with the azepane ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H25F2N5O4 |
|---|---|
Molecular Weight |
389.40 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-6,6-difluoro-4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)azepan-4-yl]carbamate |
InChI |
InChI=1S/C16H25F2N5O4/c1-14(2,3)27-13(24)20-15(4)6-7-22(10-16(17,18)9-15)12-11(23(25)26)8-19-21(12)5/h8H,6-7,9-10H2,1-5H3,(H,20,24)/t15-/m1/s1 |
InChI Key |
ZPEDXRSHUNUFMG-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@]1(CCN(CC(C1)(F)F)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCN(CC(C1)(F)F)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


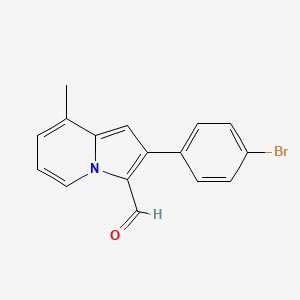
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
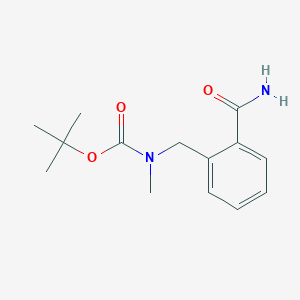
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)


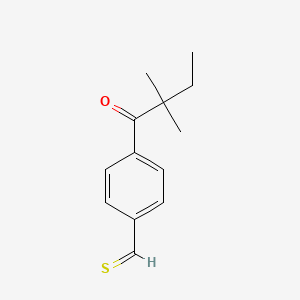
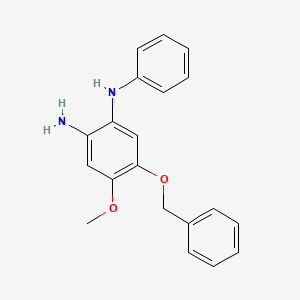

![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
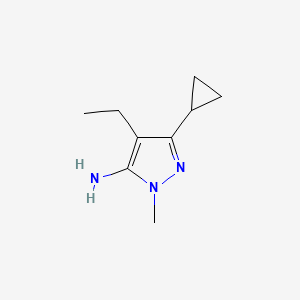

![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)
